Fmoc-His(Clt)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

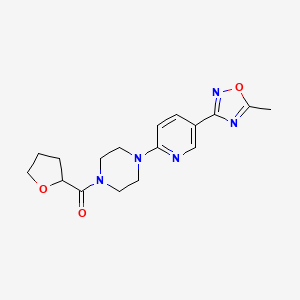

“Fmoc-His(Clt)-OH” is a useful derivative for the convergent synthesis of peptides due to the enhanced stability of the Clt group compared to the Trt group to mildly acidic reagents . It gives approximately a third less racemization when compared to Fmoc-His(Trt)-OH during slow coupling reactions .

Synthesis Analysis

“Fmoc-His(Clt)-OH” is used in the synthesis of peptides. The Clt group provides enhanced stability compared to the Trt group in mildly acidic reagents . This makes it a valuable tool in peptide synthesis, particularly in the convergent synthesis of peptides .Molecular Structure Analysis

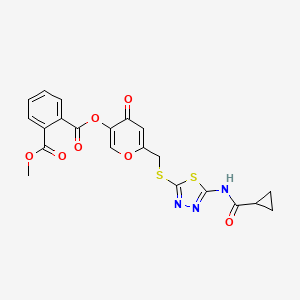

The molecular formula of “Fmoc-His(Clt)-OH” is C40H32ClN3O4 . It has a molecular weight of 654.15 g/mol . The InChI key is SYGADBVEKBWUKO-QNGWXLTQSA-N .Chemical Reactions Analysis

“Fmoc-His(Clt)-OH” is used in Fmoc solid-phase peptide synthesis (SPPS). It gives approximately a third less racemization when compared to Fmoc-His(Trt)-OH during slow coupling reactions .Physical And Chemical Properties Analysis

“Fmoc-His(Clt)-OH” is a powder that is used in Fmoc solid-phase peptide synthesis . It has a molecular weight of 654.1 g/mol . The storage temperature is 15-25°C .科学研究应用

Self-Supporting Hydrogels

Fmoc-modified amino acids have been used to create self-supporting hydrogels . These hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications . They can be used as drug delivery systems and diagnostic tools for imaging .

Tissue Engineering

The hydrogels created from Fmoc-modified amino acids can be used in tissue engineering . For instance, the Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), acts as a potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Cell Cultivation

Fmoc-modified amino acids and short peptides show distinct potential for applications related to cell cultivation . They can provide a physiologically relevant environment for in vitro experiments .

Bio-Templating

Fmoc-modified amino acids can be used in bio-templating . This involves using biological materials as templates for the synthesis and assembly of more complex structures .

Optical Applications

Fmoc-modified amino acids have potential optical applications . This could involve using these materials in the creation of optical devices or systems .

Drug Delivery

As mentioned earlier, the hydrogels created from Fmoc-modified amino acids can be used in drug delivery . They can be designed to release drugs in a controlled manner, improving the effectiveness of the treatment .

Catalytic Applications

Fmoc-modified amino acids have potential catalytic applications . This could involve using these materials as catalysts in various chemical reactions .

Therapeutic and Antibiotic Properties

Fmoc-modified amino acids show potential for applications due to their therapeutic and antibiotic properties . This could involve using these materials in the treatment of various diseases .

作用机制

安全和危害

未来方向

While specific future directions for “Fmoc-His(Clt)-OH” are not mentioned in the retrieved sources, the ongoing advancements in peptide synthesis and the growing demand for synthetic peptides in medicinal chemistry and pharmacology suggest that “Fmoc-His(Clt)-OH” will continue to be a valuable tool in these fields .

属性

IUPAC Name |

(2S)-3-[1-[(2-chlorophenyl)-diphenylmethyl]imidazol-4-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H32ClN3O4/c41-36-22-12-11-21-35(36)40(27-13-3-1-4-14-27,28-15-5-2-6-16-28)44-24-29(42-26-44)23-37(38(45)46)43-39(47)48-25-34-32-19-9-7-17-30(32)31-18-8-10-20-33(31)34/h1-22,24,26,34,37H,23,25H2,(H,43,47)(H,45,46)/t37-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGADBVEKBWUKO-QNGWXLTQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H32ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-His(Clt)-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-ethoxy-1-(3-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2504780.png)

![5,6-Dimethyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2504782.png)

![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-fluorophenyl)acetamide](/img/structure/B2504784.png)

![3-(4-(benzyloxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2504792.png)

![N-(4-acetylphenyl)-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2504793.png)

![2-(benzo[d]isoxazol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2504795.png)